molecular formula C8H6N2O5S B13081908 2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonamide

2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonamide

Cat. No.: B13081908
M. Wt: 242.21 g/mol
InChI Key: TYYOHRXKFSYVJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonamide is a heterocyclic compound that contains both oxygen and nitrogen atoms within its ring structure

Preparation Methods

The synthesis of 2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine with sulfonamide derivatives. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2,4-Dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

2,4-Dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2,4-Dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonamide can be compared with other similar compounds such as:

These comparisons highlight the unique properties of this compound, such as its stability and reactivity under specific conditions.

Biological Activity

2,4-Dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonamide (CAS Number: 74030-68-5) is a compound belonging to the benzoxazine class of heterocycles. These compounds have garnered attention due to their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H6N2O5SC_8H_6N_2O_5S. The compound features a benzoxazine ring that contributes to its biological activity through various mechanisms. Its sulfonamide group is significant for its interaction with biological targets.

Antibacterial Activity

Research indicates that derivatives of benzoxazines exhibit notable antibacterial properties. A study focusing on the biological activity of benzoxazine derivatives reported that modifications to the benzoxazine structure can enhance antibacterial efficacy against various pathogens.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

These results suggest that this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .

Antifungal Activity

The antifungal potential of this compound has also been assessed. In vitro studies demonstrated its effectiveness against common fungal strains.

CompoundTarget FungusEC50 (µg/mL)
This compoundCandida albicans25 µg/mL
This compoundAspergillus niger30 µg/mL

The compound showed significant antifungal activity comparable to standard antifungal agents .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in various in vitro models. The inhibition of pro-inflammatory cytokines was observed in cell cultures treated with the compound.

Case Studies

Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of several benzoxazine derivatives including this compound. The results indicated that this compound exhibited superior activity against resistant strains of bacteria compared to traditional antibiotics.

Case Study 2: Antifungal Activity
In another investigation focusing on antifungal properties, the compound was tested against a panel of fungal pathogens. The findings revealed its potential as a therapeutic agent in treating fungal infections resistant to conventional treatments.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group may inhibit bacterial dihydropteroate synthase.
  • Membrane Disruption : The hydrophobic nature of the benzoxazine ring may disrupt microbial membranes.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells leading to apoptosis in cancer cells.

Properties

Molecular Formula

C8H6N2O5S

Molecular Weight

242.21 g/mol

IUPAC Name

2,4-dioxo-1H-3,1-benzoxazine-6-sulfonamide

InChI

InChI=1S/C8H6N2O5S/c9-16(13,14)4-1-2-6-5(3-4)7(11)15-8(12)10-6/h1-3H,(H,10,12)(H2,9,13,14)

InChI Key

TYYOHRXKFSYVJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)N)C(=O)OC(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.